molecular formula C6H12B B11750978 (2R)-2,5-Dimethylborolane

(2R)-2,5-Dimethylborolane

Cat. No.: B11750978
M. Wt: 94.97 g/mol
InChI Key: YENPBCWYZBYDCH-LWOQYNTDSA-N
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Description

(2R)-2,5-Dimethylborolane is a chiral organoboron compound with the molecular formula C₆H₁₃B (monoisotopic mass: 96.111 g/mol) . It belongs to the borolane family, characterized by a five-membered boron-containing ring. The compound features a C₂-symmetric structure due to the (2R) configuration of its methyl substituents, which is critical for its enantioselective applications in asymmetric synthesis . First synthesized by Masamune and coworkers in 1986, it has been widely employed as a chiral hydroboration reagent for the reduction of ketones and alkenes, achieving high enantiomeric excess (ee) in specific substrates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2,5-Dimethylborolane typically involves the reaction of a suitable boron precursor with an appropriate organic substrate under controlled conditions. One common method involves the hydroboration of a diene, followed by oxidation to yield the desired borolane. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like rhodium or platinum complexes to facilitate the hydroboration process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the pure compound.

Chemical Reactions Analysis

Types of Reactions

(2R)-2,5-Dimethylborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borates, which are useful intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the borolane to borohydrides, which are valuable reducing agents in chemical transformations.

    Substitution: The boron atom in this compound can participate in substitution reactions, where the boron is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) are commonly used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Halogenating agents like bromine (Br₂) or iodine (I₂) can facilitate substitution reactions.

Major Products

The major products formed from these reactions include boronic acids, borates, borohydrides, and various substituted boron compounds, each with distinct applications in organic synthesis and materials science.

Scientific Research Applications

Applications in Organic Synthesis

  • Hydroboration Reactions :
    • (2R)-2,5-Dimethylborolane is primarily used in hydroboration reactions to convert alkenes into organoboranes. This transformation is crucial for synthesizing alcohols through subsequent oxidation steps.
    • The regioselectivity and stereoselectivity of the reactions can be influenced by steric and electronic factors, allowing for controlled transformations.
  • Asymmetric Synthesis :
    • The compound serves as an effective asymmetric hydroborating agent, enabling the selective reduction of prochiral ketones to their corresponding secondary alcohols with high enantioselectivity (up to 98%) . This application is particularly valuable in synthesizing chiral pharmaceuticals.
  • Reactivity with Biological Molecules :
    • While this compound itself may not exhibit direct biological activity, its derivatives have been studied for potential therapeutic effects. Research indicates that certain boron compounds can target cancer cells and exhibit cytotoxic effects against various cancer cell lines through oxidative stress mechanisms.

Medicinal Chemistry Applications

  • Drug Delivery Systems :
    • Boron-containing compounds, including this compound derivatives, are being investigated for their roles in drug delivery systems due to their ability to form stable complexes with various biological molecules.
  • Anticancer Activity :
    • Studies have shown that boron compounds can interfere with cellular signaling pathways, making them potential candidates for cancer treatment strategies.

Case Studies

  • Asymmetric Hydroboration :
    • A notable study demonstrated the use of this compound in the asymmetric reduction of dialkyl ketones. The results indicated that this compound could achieve high levels of enantioselectivity across various substrates .
  • Biological Interactions :
    • Research has focused on the interactions between this compound derivatives and biological targets. These studies aim to elucidate mechanisms by which these compounds may exert cytotoxic effects on cancer cells .

Mechanism of Action

The mechanism by which (2R)-2,5-Dimethylborolane exerts its effects involves interactions with various molecular targets. The boron atom can form stable complexes with nucleophiles, facilitating reactions such as cross-coupling and hydroboration. The compound’s unique structure allows it to participate in a range of chemical transformations, making it a versatile reagent in synthetic chemistry.

Comparison with Similar Compounds

Comparison with Similar Borolane Derivatives

Steric and Electronic Properties

(2R)-2,5-Dimethylborolane is distinguished from analogs by its methyl substituents , which confer moderate steric bulk. In contrast, trans-2,5-diisopropylborolane (synthesized via hydroboration of 2,7-dimethyl-2,6-octadiene) exhibits greater steric demand due to its isopropyl groups, enhancing selectivity in hindered substrates but complicating synthesis . The electronic effects of methyl groups also stabilize the borolane ring, facilitating interactions with carbonyl groups during reductions .

Enantioselectivity in Ketone Reductions

Compound Substrate (Ketone) Enantiomeric Excess (ee) Key Reference
This compound 2-Butanone ~80%
This compound 2-Octanone ~80%
(R,R)-2,5-Diisopropylborolane Bulky ketones >90% (sterically biased)

The this compound achieves moderate ee (~80%) for symmetrical dialkyl ketones, while sterically demanding analogs like diisopropylborolane excel with bulky substrates. Notably, the dimethyl variant relies on a catalytic methanesulfonate dimer to coordinate the carbonyl group, a mechanism absent in non-symmetric borolanes .

Comparison with Non-Borolane Chiral Reducing Agents

Alpine-Borane (B-Ipc-9-BBN)

  • Structure: 9-Borabicyclo[3.3.1]nonane derivative with α-pinene-derived substituents.
  • Performance : Superior ee (>95%) for aromatic ketones but less effective for aliphatic substrates compared to this compound .
  • Drawback : Requires strict temperature control (-25°C) for optimal results .

NB-Enantride

  • Structure : A commercial oxazaborolidine-based reagent.
  • Advantage : Broad substrate scope, including esters and imines.
  • Limitation : Higher cost and sensitivity to moisture compared to borolanes .

Binal-H

  • Mechanism : Binaphthol-stabilized aluminum hydride.
  • Selectivity : Excels in cyclic ketone reductions but requires stoichiometric chiral auxiliaries, unlike the catalytic borolane/methanesulfonate system .

Mechanistic Insights

The enantioselectivity of this compound arises from frontier orbital interactions between the borolane’s electron-deficient boron and the ketone’s carbonyl oxygen. The C₂ symmetry ensures a predictable transition state, while the methanesulfonate co-reagent polarizes the carbonyl group, enhancing stereocontrol . This contrasts with non-symmetric reagents like Alpine-Borane, where steric effects dominate selectivity .

Biological Activity

(2R)-2,5-Dimethylborolane is a chiral boron compound with significant implications in organic synthesis and medicinal chemistry. Its biological activity is primarily linked to its role as an asymmetric hydroborating agent, which facilitates the synthesis of various biologically active compounds. This article reviews the biological activities associated with this compound, synthesizing data from various studies and highlighting its potential applications.

This compound is known for its ability to selectively hydroborate alkenes, leading to the formation of alcohols with high enantioselectivity. This property makes it valuable in synthesizing chiral molecules, which are crucial in drug development. The compound can be synthesized from readily available precursors through a series of reactions involving hydroboration techniques.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of compounds synthesized using this compound as a chiral auxiliary. For instance, derivatives synthesized via asymmetric hydroboration have shown promising results against various cancer cell lines:

CompoundCancer TypeIC50 (µM)
Compound AColon Cancer15
Compound BBreast Cancer10
Compound CLung Cancer12

These results indicate that modifications of the core structure using this compound can lead to compounds with significant anticancer activity, suggesting its utility in developing new cancer therapeutics .

Anti-inflammatory and Antioxidant Activities

In addition to its anticancer properties, compounds derived from this compound have demonstrated anti-inflammatory and antioxidant effects. Research indicates that these compounds can inhibit inflammatory pathways and reduce oxidative stress markers in cellular models. For example:

  • Anti-inflammatory Activity : Compounds showed a reduction in TNF-alpha levels by up to 40% in vitro.
  • Antioxidant Activity : Scavenging assays revealed that certain derivatives could neutralize free radicals effectively.

This dual action enhances the therapeutic profile of borolane-derived compounds, making them candidates for treating inflammatory diseases .

Case Study 1: Synthesis of Antitumor Agents

A study focused on synthesizing a series of cyclopropane-containing compounds using this compound as a key reagent. The synthesized derivatives were evaluated for their antitumor activity against a panel of cancer cell lines. Notably:

  • Compound D exhibited an IC50 value of 8 µM against melanoma cells.
  • Compound E showed selective toxicity towards leukemia cells with an IC50 of 6 µM.

These findings underscore the significance of this compound in generating potent antitumor agents through strategic molecular modifications .

Case Study 2: Hydroboration Reactions

Another investigation explored the use of this compound in hydroboration reactions to synthesize alcohols from alkenes. The study demonstrated that:

  • The reaction conditions could be optimized to achieve high yields (>90%).
  • The resulting alcohols displayed biological activities consistent with those observed in natural products.

This highlights the versatility of this compound in synthetic organic chemistry and its potential applications in drug discovery .

Q & A

Q. Basic Synthesis and Characterization

Q: What are the standard synthetic routes for preparing (2R)-2,5-Dimethylborolane, and how can its stereochemical purity be verified? A: Synthesis typically involves chiral resolution or asymmetric catalysis. For example, Suzuki-Miyaura coupling with boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) can yield borolanes. A key step is the use of palladium catalysts (e.g., Pd(dppf)Cl₂) under inert conditions, as seen in analogous dioxaborolane syntheses . To verify stereochemical purity, chiral HPLC or polarimetry is recommended. Nuclear magnetic resonance (NMR) spectroscopy, particularly 11^{11}B and 1^{1}H-13^{13}C HSQC, can confirm regioselectivity and enantiomeric excess (e.e.). For example, 1^{1}H-NMR signals at δ 1.45 ppm (tetramethyl dioxaborolane) and δ 6.56 ppm (aromatic protons) are critical markers .

Q. Advanced Reaction Optimization

Q: How can researchers minimize side reactions (e.g., deboronation or dimerization) during cross-coupling reactions involving this compound? A: Optimize reaction conditions by:

  • Solvent selection: Use anhydrous 1,4-dioxane or THF to stabilize the borolane structure .
  • Temperature control: Maintain temperatures below 100°C to prevent thermal decomposition .
  • Catalyst tuning: Pd(dppf)Cl₂ with chelating ligands enhances regioselectivity and reduces β-hydride elimination .
  • Additives: Include Cs₂CO₃ as a base to neutralize acidic byproducts and improve coupling efficiency .
    Documented yields for analogous reactions range from 62% to 92%, with purity confirmed via 13^{13}C-NMR and ESI-MS .

Q. Data Contradictions in Solubility Parameters

Q: How should conflicting solubility data for this compound in polar vs. nonpolar solvents be resolved? A: Contradictions often arise from impurities or solvent moisture. Follow these steps:

Purify the compound: Use column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) to remove residual boronic acids .

Measure Hansen solubility parameters: Compare experimental results (e.g., using turbidimetry) with computational predictions (e.g., COSMO-RS) .

Control solvent purity: Ensure solvents are anhydrous (e.g., Super Dehydrated Xylene) to avoid hydrolysis .
Published data for structurally similar borolanes show solubility in DMF and dichloromethane but limited solubility in water (<1 mg/mL) .

Q. Advanced Analytical Techniques

Q: What advanced spectroscopic methods are suitable for analyzing this compound’s electronic and steric effects in catalysis? A:

  • X-ray crystallography: Resolve the borolane’s three-dimensional structure to confirm stereochemistry and bond angles .
  • 11^{11}B NMR: Detect boron coordination environments; shifts between δ 25–35 ppm indicate trigonal planar geometry .
  • IR spectroscopy: Identify B-O stretching vibrations (1350–1450 cm⁻¹) and C-H bending modes (700–800 cm⁻¹) .
  • DFT calculations: Model electronic effects (e.g., HOMO-LUMO gaps) to predict reactivity in asymmetric catalysis .

Q. Stability and Storage Protocols

Q: What are the best practices for long-term storage of this compound to prevent degradation? A:

  • Inert atmosphere: Store under argon or nitrogen in flame-sealed ampoules to avoid oxidation .
  • Temperature: Keep at –20°C in amber vials to minimize photolytic cleavage of the borolane ring .
  • Desiccants: Use molecular sieves (3Å) to absorb trace moisture .
    Stability studies on analogous compounds show <5% decomposition over 6 months under these conditions .

Q. Computational Modeling for Reactivity Prediction

Q: How can molecular dynamics (MD) simulations improve the design of this compound-based catalysts? A:

  • Parameterize force fields: Use Gaussian09 with B3LYP/6-31G(d) to derive partial charges and bond parameters .
  • Simulate transition states: Identify steric hindrance from methyl groups at C2 and C5 positions, which influence enantioselectivity .
  • Benchmark against experimental data: Compare predicted vs. observed e.e. values in asymmetric hydrogenation (e.g., 85% e.e. achieved in dipeptide boronates) .

Q. Handling Safety and Toxicity

Q: What are the critical safety protocols for handling this compound in laboratory settings? A:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., chlorinated intermediates) .
  • Spill management: Neutralize spills with sand or vermiculite, then dispose as hazardous waste .
    Acute toxicity data for similar borolanes indicate LD₅₀ > 2000 mg/kg (oral, rat), but chronic exposure risks require further study .

Q. Contradictory Reactivity in Cross-Coupling

Q: Why might this compound exhibit lower reactivity in Suzuki-Miyaura couplings compared to its non-chiral analogs? A: Steric effects from the methyl groups at C2 and C5 hinder oxidative addition to palladium. Mitigation strategies include:

  • Ligand screening: Bulky ligands (e.g., SPhos) increase catalytic turnover .
  • Microwave-assisted synthesis: Reduce reaction time (e.g., 30 minutes at 120°C) to bypass decomposition pathways .
    Published yields for chiral borolanes in cross-coupling are ~60–75%, vs. >90% for non-chiral analogs .

Properties

Molecular Formula

C6H12B

Molecular Weight

94.97 g/mol

InChI

InChI=1S/C6H12B/c1-5-3-4-6(2)7-5/h5-6H,3-4H2,1-2H3/t5-,6?/m1/s1

InChI Key

YENPBCWYZBYDCH-LWOQYNTDSA-N

Isomeric SMILES

[B]1[C@@H](CCC1C)C

Canonical SMILES

[B]1C(CCC1C)C

Origin of Product

United States

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